

# Olfactory Properties of 2-(Methyldithio)isobutyraldehyde: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(Methyldithio)isobutyraldehyde

Cat. No.: B1585464

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-(Methyldithio)isobutyraldehyde**, also known as 2-methyl-2-(methyldithio)propanal, is a volatile organic compound recognized for its significant contribution to the aroma of various food products, most notably cocoa and chocolate. This technical guide provides a comprehensive overview of the olfactory properties of this sulfur-containing aldehyde. It includes a summary of its known sensory characteristics, a discussion of the analytical methodologies employed for its evaluation, and a proposed signaling pathway for its perception. This document is intended to serve as a valuable resource for researchers in the fields of flavor chemistry, sensory science, and pharmacology.

## Introduction

**2-(Methyldithio)isobutyraldehyde** (CAS No. 67952-60-7) is a key flavor compound that imparts desirable aromatic notes to a variety of consumer products.[1] Its characteristic "aromatic cocoa dark chocolate" and "smoky" scent profile makes it a significant component in the formulation of flavors and fragrances.[2] As a volatile sulfur compound, its potent odor is detectable even at low concentrations, highlighting the importance of understanding its olfactory properties for quality control and new product development. This guide synthesizes

the available scientific information on its sensory attributes, the experimental protocols for their assessment, and the potential biological mechanisms underlying its perception.

## Physicochemical and Regulatory Information

A summary of the key physicochemical properties and regulatory identifiers for **2-(Methyldithio)isobutyraldehyde** is provided in the table below.

Property	Value	Reference
Molecular Formula	C5H10OS2	[3]
Molecular Weight	150.26 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	46 °C @ 1 mmHg	[4]
FEMA Number	3866	[3]
JECFA Number	580	[3]
Odor Description	Aromatic, cocoa, dark chocolate, smoky	[2]

## Olfactory Profile

The olfactory profile of **2-(Methyldithio)isobutyraldehyde** is predominantly characterized by its association with cocoa and chocolate aromas. Sensory evaluations have consistently described its scent as having notes of dark chocolate and a smoky, roasted quality.

## Quantitative Olfactory Data

A critical parameter for characterizing the potency of an odorant is its odor detection threshold, which is the minimum concentration of a substance that can be detected by the human sense of smell. Despite its importance as a flavor compound, a specific, quantitatively determined odor detection threshold for **2-(Methyldithio)isobutyraldehyde** in a defined medium (e.g., water or air) is not readily available in the published literature. The safety data sheet for the compound explicitly states "Odor Threshold: No information available".[4]

The potency of this compound is often evaluated using techniques such as Aroma Extract Dilution Analysis (AEDA), which provides a Flavor Dilution (FD) factor. The FD factor represents the highest dilution at which an odorant is still detectable by gas chromatography-olfactometry (GC-O) and serves as a measure of its aroma intensity. While specific FD factors for pure **2-(Methyldithio)isobutyraldehyde** are not cited, AEDA studies on chocolate have identified numerous potent odorants, highlighting the utility of this method for characterizing key aroma compounds.<sup>[5][6]</sup>

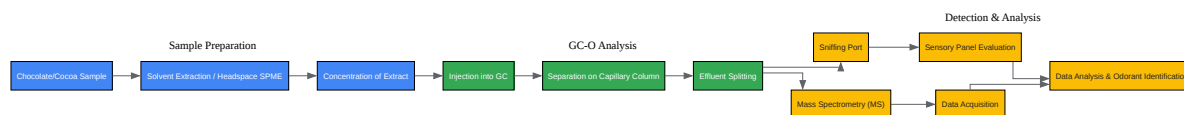
## Experimental Protocols for Olfactory Analysis

The evaluation of the olfactory properties of volatile compounds like **2-(Methyldithio)isobutyraldehyde** relies on a combination of instrumental and sensory analysis techniques.

### Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a complex volatile mixture. An extract of the sample is injected into a gas chromatograph, and the eluting compounds are simultaneously directed to a detector (e.g., a mass spectrometer for identification) and a sniffing port where a trained sensory panelist assesses the odor.

A detailed workflow for GC-O analysis is presented below:



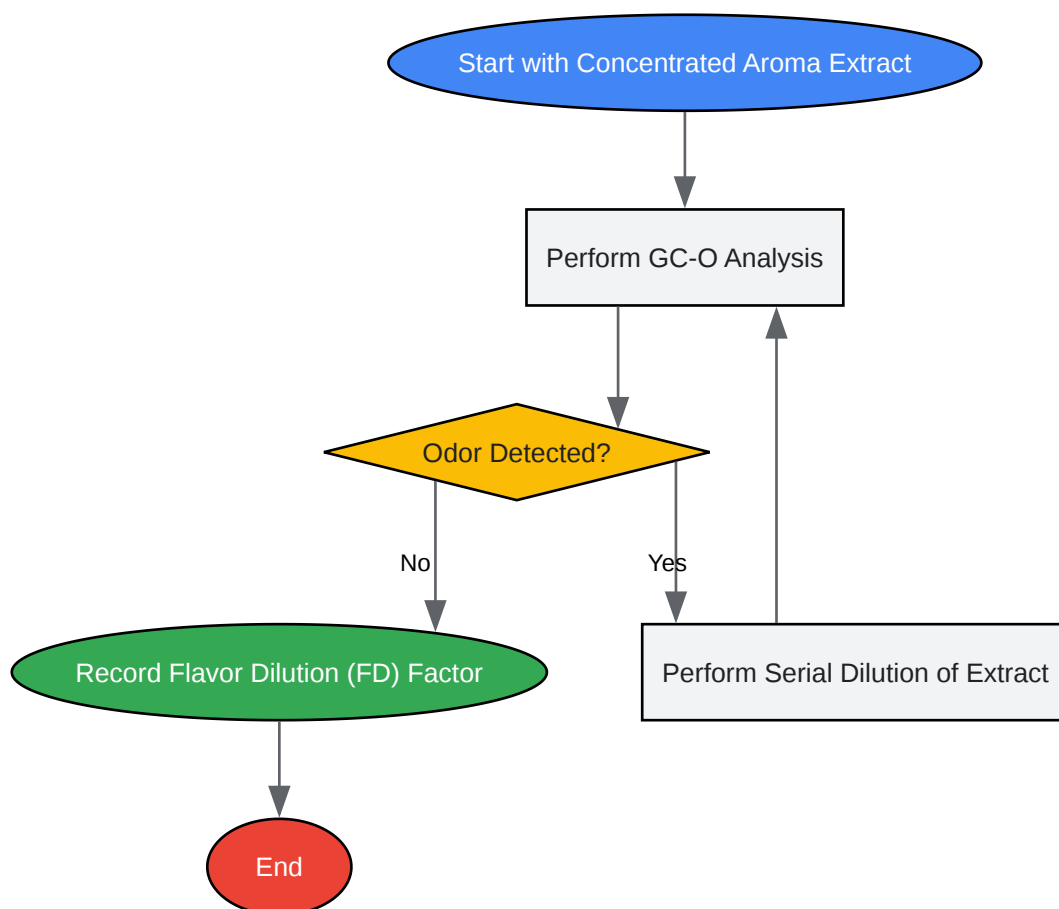
[Click to download full resolution via product page](#)

*GC-O Experimental Workflow.*

## Aroma Extract Dilution Analysis (AEDA)

AEDA is a method used in conjunction with GC-O to determine the relative potency of odorants in a sample. The sample extract is serially diluted, and each dilution is analyzed by GC-O until no odor can be detected. The highest dilution at which an odorant is still perceived is its Flavor Dilution (FD) factor.

The logical workflow for AEDA is as follows:



[Click to download full resolution via product page](#)

*Aroma Extract Dilution Analysis (AEDA) Workflow.*

## Sensory Panel Evaluation

For a comprehensive understanding of the olfactory properties, a trained sensory panel is indispensable. The panel can be used to develop a detailed sensory profile of the compound, including the intensity of various aroma attributes.

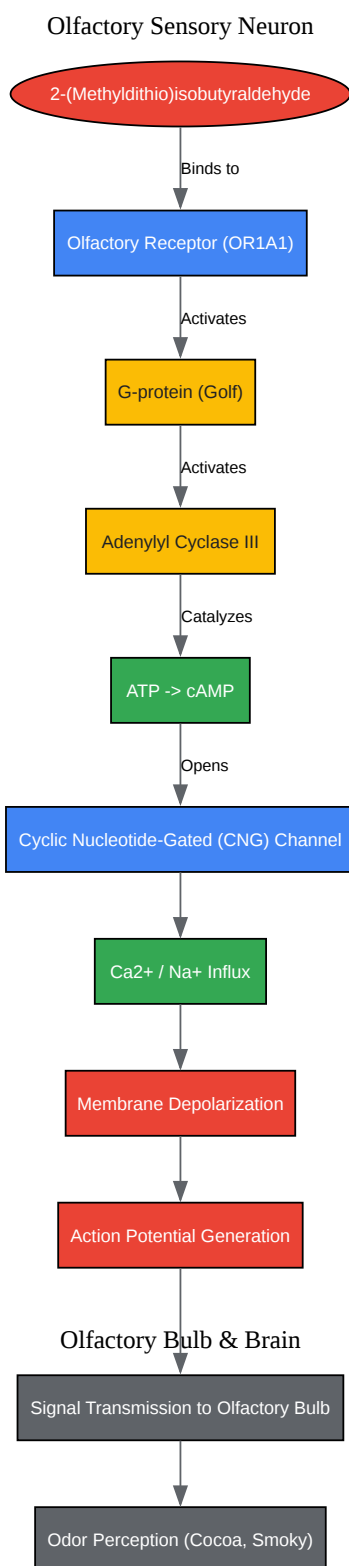
A typical sensory panel evaluation process includes:

- **Panelist Selection and Training:** Panelists are screened for their sensory acuity and trained to recognize and rate the intensity of specific aroma attributes relevant to cocoa and chocolate.<sup>[7][8]</sup>
- **Sample Preparation:** **2-(Methyldithio)isobutyraldehyde** is diluted in an appropriate solvent (e.g., propylene glycol or deodorized oil) to various concentrations.
- **Evaluation:** Panelists are presented with the samples in a controlled environment and asked to rate the intensity of predefined descriptors (e.g., cocoa, smoky, roasted, sulfury) on a structured scale.<sup>[9]</sup>
- **Data Analysis:** The collected data is statistically analyzed to determine the sensory profile of the compound.

## Proposed Olfactory Signaling Pathway

The perception of odorants begins with the interaction of volatile molecules with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium. While the specific OR that binds to **2-(Methyldithio)isobutyraldehyde** has not been definitively identified, its chemical structure as a sulfur-containing aldehyde suggests a potential interaction with receptors known to bind such functionalities.

The human olfactory receptor OR1A1 is a broadly tuned receptor that has been shown to be activated by a variety of compounds, including aldehydes and sulfur-containing molecules. Given this, a hypothetical signaling pathway for the perception of **2-(Methyldithio)isobutyraldehyde** involving OR1A1 is proposed below.



[Click to download full resolution via product page](#)

*Hypothetical Olfactory Signaling Pathway.*

## Conclusion

**2-(Methyldithio)isobutyraldehyde** is a crucial aroma compound with a distinct "aromatic cocoa dark chocolate" and "smoky" profile. While its sensory characteristics are well-documented qualitatively, a significant gap exists in the quantitative data, specifically its odor detection threshold. The experimental protocols outlined in this guide, including GC-O, AEDA, and sensory panel evaluations, provide a robust framework for the comprehensive analysis of its olfactory properties. Further research is warranted to determine its odor threshold and to elucidate the specific olfactory receptors and signaling pathways involved in its perception, which will enhance our understanding of flavor chemistry and guide the development of future food and fragrance products.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. Isobutyraldehyde | C<sub>4</sub>H<sub>8</sub>O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Methyldithio)isobutyraldehyde | C<sub>5</sub>H<sub>10</sub>OS<sub>2</sub> | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Use of gas chromatography-olfactometry to identify key odorant compounds in dark chocolate. Comparison of samples before and after conching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Use of gas chromatography-olfactometry to identify key odorant compounds in dark chocolate. Comparison of samples before and after conching. | Semantic Scholar [semanticscholar.org]
- 7. cacaoofexcellence.org [cacaoofexcellence.org]
- 8. Analysis of the Sensory Profile and Physical and Physicochemical Characteristics of Amazonian Cocoa (Theobroma cacao L.) Beans Produced in Different Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Olfactory Properties of 2-(Methyldithio)isobutyraldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585464#olfactory-properties-of-2-methyldithio-isobutyraldehyde]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)